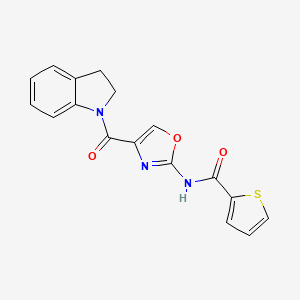

N-(4-(indoline-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide

Description

N-(4-(indoline-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide is a complex organic compound that features a unique combination of indoline, oxazole, and thiophene moieties These structural elements are known for their significant roles in various biological and chemical processes

Properties

IUPAC Name |

N-[4-(2,3-dihydroindole-1-carbonyl)-1,3-oxazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3S/c21-15(14-6-3-9-24-14)19-17-18-12(10-23-17)16(22)20-8-7-11-4-1-2-5-13(11)20/h1-6,9-10H,7-8H2,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBANYCIIUMUAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=COC(=N3)NC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(indoline-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the indoline moiety through Fischer indole synthesis, followed by the construction of the oxazole ring via cyclization reactions. The thiophene carboxamide group is then introduced through amide bond formation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and yields, as well as the development of efficient purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(indoline-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.

Biology: Its structural features suggest potential as a bioactive molecule, possibly interacting with various biological targets.

Medicine: The compound could be explored for its therapeutic potential, particularly in the development of new drugs for treating diseases like cancer or infections.

Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties

Mechanism of Action

The mechanism by which N-(4-(indoline-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, altering their activity and leading to downstream biological effects. Detailed studies would be required to elucidate these mechanisms and identify the exact molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indoline, oxazole, and thiophene derivatives, such as:

- Indoline-2-carboxylic acid

- Oxazole-4-carboxamide

- Thiophene-3-carboxamide

Uniqueness

N-(4-(indoline-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide is unique due to its combination of three distinct heterocyclic moieties, which can confer a range of chemical and biological properties not found in simpler analogs.

Biological Activity

N-(4-(indoline-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be described by its molecular formula . Its structure features an indoline moiety linked to an oxazole and thiophene framework, which are known for their diverse biological properties.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds with similar structures. For instance, derivatives containing thiophene and oxazole rings have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes.

Table 1: Comparison of Anti-inflammatory Activities

| Compound | IC50 (µM) | COX-2 Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Celecoxib | 0.02 | 313.12 |

| Indomethacin | 1.37 | 1.37 |

The specific IC50 values for this compound are yet to be determined but are anticipated to be competitive based on structural analogs.

Anticancer Activity

The anticancer properties of similar compounds have been explored extensively. For example, compounds with indole and thiophene derivatives have shown cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of several thiophene derivatives on HepG2 (liver cancer) and T24 (bladder cancer) cell lines using the MTT assay.

Table 2: Cytotoxicity Results

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | TBD |

| Control (Cisplatin) | HepG2 | 10 |

| Control (Cisplatin) | T24 | 15 |

In this context, the compound's ability to induce apoptosis or inhibit proliferation in cancer cells remains a critical area for further investigation.

The proposed mechanism for the biological activity of this compound includes:

- Inhibition of COX Enzymes : Similar compounds have been shown to selectively inhibit COX-2 over COX-1, leading to reduced prostaglandin synthesis.

- Induction of Apoptosis : Compounds with indole structures often activate apoptotic pathways in cancer cells, enhancing their therapeutic efficacy.

- Antioxidant Activity : The presence of thiophene may confer antioxidant properties, reducing oxidative stress in cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(indoline-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : Multi-step synthesis typically involves coupling indoline-1-carbonyl derivatives with functionalized oxazole-thiophene precursors. Key steps include:

- Amide bond formation : Use carbodiimide crosslinkers (e.g., EDC/HOBt) for coupling indoline and oxazole intermediates under inert atmospheres .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while controlled temperatures (0–25°C) minimize side reactions .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

- Methodology :

- NMR : Analyze and spectra for indoline NH (~10.5 ppm), oxazole C=O (~165 ppm), and thiophene aromatic protons (6.8–7.5 ppm). - COSY confirms connectivity .

- IR : Detect carboxamide C=O stretch (~1680 cm) and oxazole ring vibrations (~1600 cm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]) and fragments (e.g., loss of CO from the oxazole moiety) .

Q. How can researchers validate the compound’s solubility and stability under biological assay conditions?

- Methodology :

- Solubility screening : Use DMSO stock solutions (10 mM) diluted in PBS or cell culture media; dynamic light scattering (DLS) detects aggregation .

- Stability assays : Incubate at 37°C in PBS (pH 7.4) for 24–72 hours; monitor degradation via HPLC .

Advanced Research Questions

Q. How can molecular docking studies elucidate the compound’s interaction with enzyme targets like cyclooxygenase (COX) or kinases?

- Methodology :

- Target selection : Prioritize enzymes with structural homology to known indoline/oxazole targets (e.g., COX-2, EGFR kinase) .

- Docking parameters : Use AutoDock Vina with Lamarckian genetic algorithm; validate poses via MM-GBSA binding energy calculations .

- Critical validation : Compare docking results with mutagenesis data (e.g., alanine scanning of active-site residues) .

Q. What strategies resolve contradictions in biological activity data across enzymatic vs. cellular assays?

- Methodology :

- Assay optimization :

- Enzymatic assays : Measure IC using recombinant enzymes (e.g., fluorescence-based kinase assays) .

- Cellular assays : Use viability assays (MTT) and Western blotting to confirm target engagement (e.g., phospho-kinase inhibition) .

- Data reconciliation : If cellular IC is higher than enzymatic, evaluate membrane permeability (PAMPA assay) or efflux pump activity (e.g., P-gp inhibition) .

Q. How can researchers optimize the compound’s pharmacokinetic profile, particularly oral bioavailability?

- Methodology :

- Structural modifications : Introduce methyl/pyrazole groups (as in ) to enhance metabolic stability .

- In silico ADMET : Predict logP (AlogPS), CYP450 inhibition (SwissADME), and bioavailability (Rule of Five) .

- In vivo testing : Administer orally in rodent models; measure plasma concentration via LC-MS/MS and calculate AUC .

Q. What computational approaches are recommended to analyze the compound’s 3D conformation and electronic properties?

- Methodology :

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level; calculate HOMO-LUMO gaps to predict reactivity .

- Molecular dynamics (MD) : Simulate 100 ns trajectories in explicit solvent (TIP3P water) to assess conformational stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.